

4-(Pyridin-2-ylmethoxy)benzaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 4-(Pyridin-2-ylmethoxy)benzaldehyde

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An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde

Introduction and Overview

4-(Pyridin-2-ylmethoxy)benzaldehyde is a heterocyclic aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a benzaldehyde ring connected to a pyridine nucleus through a flexible ether linkage, imparts a distinct combination of reactivity and structural properties. The aldehyde group is a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, while the pyridine ring offers a site for coordination chemistry and potential biological interactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Part 1: Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Nomenclature and Identifiers

- IUPAC Name: **4-(pyridin-2-ylmethoxy)benzaldehyde**[\[1\]](#)
- CAS Number: 57748-41-1[\[1\]](#)
- Molecular Formula: C₁₃H₁₁NO₂[\[1\]](#)
- Synonyms: 4-(2-pyridinylmethoxy)benzaldehyde, 4-[(pyridin-2-yl)methoxy]benzaldehyde[\[1\]](#)

Molecular Structure

The structure consists of a central benzaldehyde core where the hydroxyl group at the para-position is etherified with 2-(hydroxymethyl)pyridine. This arrangement positions the electron-withdrawing aldehyde group opposite the ether linkage, influencing the electronic properties of the benzene ring. The pyridine nitrogen introduces a basic center and a potential coordination site for metal ions.

Caption: Molecular graph of **4-(Pyridin-2-ylmethoxy)benzaldehyde**.

Part 2: Physicochemical Properties

A summary of the key computed and experimental properties is crucial for experimental design, including reaction setup, purification, and storage.

Property	Value	Source
Molecular Weight	213.23 g/mol	PubChem[1]
Appearance	Off-white to light yellow solid	Chem-Impex[2]
Melting Point	50-52 °C (for the related isomer 4-(2-Pyridyl)benzaldehyde)	Sigma-Aldrich[3]
Boiling Point	248 °C (for the related compound 4-methoxybenzaldehyde)	Sigma-Aldrich
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	Inferred from synthesis protocols[4]
XLogP3-AA	1.8	PubChem[1]

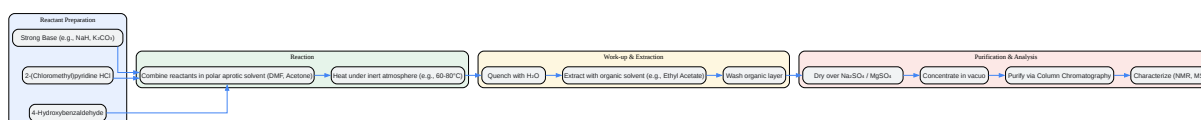
Note: Experimental data for this specific compound is limited; some values are referenced from structurally similar molecules to provide an estimate.

Part 3: Synthesis and Purification

The most common and reliable method for preparing **4-(Pyridin-2-ylmethoxy)benzaldehyde** is the Williamson ether synthesis. This method is favored for its high yield and operational simplicity.

Synthesis Workflow: Williamson Ether Synthesis

This protocol involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking 2-(chloromethyl)pyridine.



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Caption: General workflow for the synthesis of **4-(Pyridin-2-ylmethoxy)benzaldehyde**.

Detailed Experimental Protocol

Materials:

- 4-Hydroxybenzaldehyde
- 2-(Chloromethyl)pyridine hydrochloride
- Potassium carbonate (K_2CO_3) or Sodium Hydride (NaH)
- N,N-Dimethylformamide (DMF) or Acetone
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography

Procedure:

- **Reactant Setup:** To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 20 minutes.
 - **Causality:** K_2CO_3 is a mild base that deprotonates the phenolic hydroxyl group to form the potassium phenoxide, a potent nucleophile. Anhydrous solvent is critical to prevent side reactions with water.
- **Nucleophilic Substitution:** Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
 - **Insight:** Using a slight excess of the electrophile ensures complete consumption of the more valuable starting material.
- **Reaction:** Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).^[4]
 - **Causality:** This step separates the organic product from the inorganic salts (KCl) and residual DMF.
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
 - **Insight:** Washing removes any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure to yield the crude product.^[4]
- **Purification:** Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.^[4]

Part 4: Chemical Reactivity and Applications

The bifunctional nature of **4-(Pyridin-2-ylmethoxy)benzaldehyde** makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Reactivity Profile

- **Aldehyde Group:** The aldehyde moiety is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol. It is a key participant in condensation reactions (e.g., with amines to form Schiff bases/imines) and Wittig-type reactions.[\[5\]](#)[\[6\]](#)
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal coordination. This property is exploited in the design of metal-binding agents and catalysts.[\[2\]](#)
- **Ether Linkage:** The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Applications in Drug Development and Research

- **Intermediate for Biologically Active Molecules:** This compound is a precursor for synthesizing molecules with potential therapeutic applications. The pyridylmethoxy benzaldehyde scaffold is found in compounds investigated as antisickling agents for sickle cell disease and as potential antibacterial agents.[\[5\]](#)[\[6\]](#)
- **Synthesis of Heterocycles:** It serves as a starting material for constructing more complex heterocyclic systems, such as oxazoles, which are important scaffolds in medicinal chemistry.[\[6\]](#)
- **Ligand Development:** The pyridine nitrogen allows the molecule to function as a ligand in coordination chemistry, useful for developing catalysts or metal-based therapeutics.[\[2\]](#)
- **Chemosensors:** The related isomer, 2-(Pyridin-2-ylmethoxy)benzaldehyde, is a precursor for fluorescein-based chemosensors designed for the detection of heavy metal ions like Hg^{2+} in aqueous media and living cells.[\[6\]](#)

Part 5: Safety and Handling

Proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally related compounds provides guidance.

- Hazard Statements: Similar compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Some related benzaldehydes are suspected of damaging fertility or the unborn child and are harmful to aquatic life.[8]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.

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